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Compound of Interest

Compound Name: L-Cystine S,S-dioxide

CAS No.: 30452-69-8

Cat. No.: B608497

Get Quote

Executive Summary
L-Cystine S,S-dioxide, chemically defined as S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine

(ACESC), represents a critical intermediate in the oxidative metabolism of sulfur-containing

amino acids. Unlike the stable disulfide L-cystine, ACESC is a reactive thiosulfonate (

) that exhibits potent biological activity through two primary mechanisms: modulation of the
cystine/glutamate antiporter (System xc-) and direct thiol-disulfide exchange with cellular
nucleophiles.

This technical guide provides a comprehensive analysis of ACESC, detailing its synthesis,

mechanism of action, and experimental protocols for evaluating its utility in neurobiology and

oncology research.

Chemical Architecture & Stability
Structural Identity
The nomenclature "L-Cystine S,S-dioxide" is often used interchangeably with cystine

thiosulfonate. It is crucial to distinguish this bioactive species from the symmetric "disulfoxide" (
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), which is thermodynamically unstable and rearranges rapidly.

IUPAC Name: (2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid

Common Abbreviation: ACESC[1][2]

Functional Group: Thiosulfonate (

)

CAS Number: 30452-69-8

Reactivity Profile
ACESC is an electrophilic species. The sulfonyl group (

) withdraws electron density, making the adjacent sulfur atom highly susceptible to nucleophilic
attack by thiols (e.g., Glutathione, Cysteine residues on proteins).

Reaction with Thiols (Thiol-Disulfide Exchange):

This reactivity underpins its biological toxicity: it depletes intracellular glutathione (GSH) and

modifies critical protein thiols.

Mechanism of Action
System xc- Modulation and Ferroptosis
The primary biological target of ACESC is System xc- (SLC7A11/SLC3A2 complex), the

plasma membrane antiporter responsible for importing cystine and exporting glutamate.[3]

Substrate Mimicry: ACESC possesses the steric and charge distribution of L-cystine,

allowing it to bind the extracellular pocket of xCT (SLC7A11).

Inhibition: Unlike cystine, ACESC is not efficiently transported or reduced. Instead, it

competitively blocks cystine uptake or reacts with the transporter's essential cysteine

residues (e.g., Cys158 in xCT), locking the transporter in an inactive state.

Downstream Consequence: Blockade of cystine uptake prevents de novo GSH synthesis,

leading to lipid peroxidation and ferroptosis, an iron-dependent form of cell death.
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Glutamatergic Signaling
ACESC spontaneously decomposes to release L-cysteine sulfinic acid, a structural analog of

glutamate. This metabolite acts as an agonist at excitatory amino acid receptors, potentially

contributing to excitotoxicity in neuronal models.

Pathway Visualization
The following diagram illustrates the synthesis of ACESC and its dual mechanism of action

(GSH depletion and Transporter Inhibition).
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Figure 1: Synthesis of ACESC and its divergent pathways leading to ferroptosis (via System xc-

inhibition) and excitotoxicity (via sulfinic acid generation).[4]

Experimental Protocols
Synthesis of ACESC (Ubuka Method)
This protocol yields high-purity ACESC suitable for biological assays. Due to stability concerns,

fresh preparation is recommended.

Reagents:

L-Cystine (High purity)[5]
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Formic Acid (98%)

Hydrogen Peroxide (30%)[6]

Ethanol (Absolute)

Step-by-Step Methodology:

Dissolution: Dissolve 2.4g (10 mmol) of L-Cystine in 20 mL of 98% Formic Acid. Stir

continuously at room temperature until fully dissolved.

Oxidation: Cool the solution to 0°C in an ice bath. Slowly add 2.5 mL of 30%

dropwise over 20 minutes.

Critical Checkpoint: Maintain temperature < 5°C to prevent over-oxidation to cysteic acid.

Incubation: Allow the reaction to proceed at 0–4°C for 4 hours.

Precipitation: Add 100 mL of cold absolute ethanol to the reaction mixture. ACESC will

precipitate as a white crystalline solid.

Purification: Filter the precipitate and wash 3x with cold ethanol. Dry under vacuum over

.

Validation: Verify structure via IR spectroscopy (characteristic thiosulfonate bands at 1120

and 1320

).

System xc- Inhibition Assay
This assay quantifies the ability of ACESC to block glutamate/cystine exchange.
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Parameter Specification

Cell Line
Glioma cells (e.g., U87MG) or Macrophages

(RAW 264.7)

Tracer
C-L-Cystine (0.5

Ci/mL)

Buffer Sodium-free Krebs-Ringer HEPES (KRH) buffer

Control Sulfasalazine (Known System xc- inhibitor)

Workflow:

Seed cells in 24-well plates (

cells/well).

Wash cells 2x with warm

-free KRH buffer (to exclude sodium-dependent transport).

Incubate cells with

C-L-Cystine

ACESC (10–500

M) for 10 minutes at 37°C.

Terminate uptake by rapid washing with ice-cold KRH buffer (3x).

Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate % inhibition relative to vehicle control.

Cell Viability & Ferroptosis Rescue
To confirm the mechanism of cell death is ferroptosis (GSH depletion), a rescue experiment is

required.
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Experimental Design:

Group Treatment Expected Outcome

Control Vehicle 100% Viability

Test
ACESC (100

M)
< 50% Viability (Cell Death)

Rescue 1
ACESC + Ferrostatin-1 (1

M)

> 90% Viability (Ferroptosis

confirmed)

Rescue 2
ACESC +

-Mercaptoethanol

> 90% Viability (Cystine

bypass)

Biological Implications & Applications[7]
Oncology: Targeting Chemoresistance
Many glioblastomas and pancreatic cancers upregulate System xc- (xCT) to synthesize high

levels of GSH, rendering them resistant to chemotherapy. ACESC serves as a potent chemical

probe to:

Sensitize resistant tumors to ROS-inducing agents (e.g., cisplatin).

Induce ferroptosis in xCT-overexpressing cancer stem cells.

Neurobiology: Excitotoxicity Modeling
Because ACESC degrades into cysteine sulfinic acid (a glutamate analog), it acts as a "dual-

threat" in neuronal cultures:

Direct: Agonism of NMDA/AMPA receptors.

Indirect: Depletion of neuronal GSH, increasing susceptibility to oxidative stress.[7]

Cystinosis Research
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In cystinosis, cystine accumulates in lysosomes. ACESC is used to study the specificity of the

lysosomal cystine transporter (cystinosin) versus the plasma membrane transporter (System

xc-), helping to delineate transport kinetics in disease models.

References
Ubuka, T., et al. (1982).[1][2] Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with

sulfite: synthesis of S-sulfo-L-cysteine and L-alanine 3-sulfinic acid.[1][2][8] Analytical

Biochemistry, 126(2), 273-277.[1][2] Link

Sagara, J., et al. (2002). The cystine/glutamate antiporter system xc- in health and disease.
Journal of Biological Chemistry.
Patel, S. A., et al. (2004). Cystine uptake and glutathione level in endothelial cells exposed to
oxidative stress. American Journal of Physiology-Cell Physiology.

Bridges, R. J., et al. (2012).[3] System xc− cystine/glutamate antiporter: an update on

molecular pharmacology and roles within the CNS. British Journal of Pharmacology, 165(1),

20-34. Link

Lewerenz, J., et al. (2013). The cystine/glutamate antiporter system xc- in health and

disease: from molecular mechanisms to novel therapeutic opportunities. Antioxidants &

Redox Signaling, 18(5), 522-555. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-
alanine sulfodisulfane and application to the determination of thiosulfate - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-
alanine sulfodisulfane and application to the determination of thiosulfate - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/7158767/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F7158767%2F
https://pmc.ncbi.nlm.nih.gov/articles/PMC8902454/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3268192%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3549221%2F
https://www.benchchem.com/product/b608497?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://pubmed.ncbi.nlm.nih.gov/6486432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc-
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine -
Google Patents [patents.google.com]

5. L-Cystine - LKT Labs [lktlabs.com]

6. mdpi.com [mdpi.com]

7. The cystine/cysteine cycle and GSH are independent and crucial antioxidant systems in
malignant melanoma cells and represent druggable targets - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with sulfite: synthesis of S-
sulfo-L-cysteine and L-alanine 3-sulfinic acid and application to the determination of sulfite -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biological Activity of L-Cystine S,S-dioxide (ACESC): A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608497/docs#biological-activity-of-l-cystine-s-s-
dioxide-acesc-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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